Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in pharmaceutical manufacturing.
Chemical and Physical Properties
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a benzoate ester characterized by the presence of two methoxyethoxy side chains. These structural features influence its solubility and reactivity, making it a suitable precursor for multi-step organic syntheses.
Table 1: Chemical and Physical Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
| Property | Value | Source |
| IUPAC Name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | [3] |
| Synonyms | 3,4-Bis(2-methoxyethoxy)benzoic acid ethyl ester | [3] |
| CAS Number | 183322-16-9 | [3] |
| Molecular Formula | C15H22O6 | [3] |
| Molecular Weight | 298.33 g/mol | [3] |
| Melting Point | 55-58 °C | |
| Boiling Point | 401.7±45.0 °C (Predicted) | |
| Density | 1.102 g/cm³ | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water. |
Experimental Protocols
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a crucial step in the production of Erlotinib.[1] Below are detailed methodologies for its preparation.
Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate from Ethyl 3,4-dihydroxybenzoate
This protocol describes the O-alkylation of Ethyl 3,4-dihydroxybenzoate.
Materials:
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Ethyl 3,4-dihydroxybenzoate
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1-Bromo-2-methoxyethane
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Potassium carbonate (K2CO3)
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Dimethylformamide (DMF)
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Ethyl acetate
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Sodium sulfate (Na2SO4)
Procedure: [4]
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A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.
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The reaction mixture is then cooled to 50 °C.
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1-Bromo-2-methoxyethane (1 mL) is added, and the mixture is heated at 80 °C for 2 hours.
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After cooling to room temperature, the resulting mixture is filtered, and the solid is washed with ethyl acetate (10 mL).
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The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.
Synthesis from 3,4-dihydroxybenzoic Acid
This alternative two-step protocol starts with the free acid.
Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid [2]
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A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.
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The reaction mixture is then subjected to basic hydrolysis in the same batch to afford 3,4-bis(2-methoxyethoxy)benzoic acid.
Step 2: Esterification to Ethyl 3,4-bis(2-methoxyethoxy)benzoate [2]
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To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).
-
The mixture is stirred under a nitrogen atmosphere at reflux for 24 hours.
-
The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.
-
The organic phase is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the final product.
Role in Erlotinib Synthesis
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a pivotal intermediate in the multi-step synthesis of Erlotinib. The subsequent steps in a typical synthesis involve nitration of the benzene ring, reduction of the nitro group to an amine, and then a series of reactions to construct the quinazoline core of the Erlotinib molecule.[5]
Biological Activity
There is currently no documented direct biological activity for Ethyl 3,4-bis(2-methoxyethoxy)benzoate itself. Its significance in the pharmaceutical field is exclusively as a precursor in the synthesis of biologically active molecules like Erlotinib. Its starting material, ethyl 3,4-dihydroxybenzoate, has been investigated for various biological activities, including as a prolyl hydroxylase inhibitor.[6]
Visualizations
Logical Relationship in Erlotinib Synthesis
The following diagram illustrates the position of Ethyl 3,4-bis(2-methoxyethoxy)benzoate within the broader synthesis pathway of Erlotinib.
Caption: Role of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Erlotinib Synthesis.
Experimental Workflow for Synthesis
This diagram outlines the key stages in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate from ethyl 3,4-dihydroxybenzoate.
Caption: Synthesis Workflow for Ethyl 3,4-bis(2-methoxyethoxy)benzoate.
References
- 1. nbinno.com [nbinno.com]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3,4-bis(2-methoxyethoxy)benzoate | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
